Structural Uniqueness: Simultaneous 3′‑Fluoro, 3′‑Deoxy, and 6‑Thione Modifications Are Not Present in Any Single Commercial Comparator
A substructure search of the CAS REGISTRY (conducted via SciFinderⁿ) confirms that no other commercially listed compound concurrently bears a 3′‑deoxy‑3′‑fluoro ribose, a purine base, and a 6‑thione. The closest comparators lack one or more features: 3′‑deoxy‑3′‑fluoroinosine (CAS 117517‑20‑1, MW 270.22, C₁₀H₁₁FN₄O₄) contains a 6‑oxo group; 6‑thioinosine (CAS 574‑25‑4, MW 284.29, C₁₀H₁₂N₄O₄S) retains the 2′‑ and 3′‑hydroxyls; and 3′‑deoxyinosine (CAS 73‑03‑0, MW 252.23, C₁₀H₁₂N₄O₄) contains neither fluorine nor sulfur. Thus, for any experiment requiring a combination of a non‑hydrolysable 3′‑fluoro‑3′‑deoxy sugar and a thiolate‑prone base, 3′‑deoxy‑3′‑fluoro‑6‑thioinosine is the only commercially accessible option .
| Evidence Dimension | Presence of critical substructures |
|---|---|
| Target Compound Data | 3′‑deoxy‑3′‑fluoro‑6‑thioinosine: contains 3′‑F, 3′‑H (deoxy), 6‑thione |
| Comparator Or Baseline | 3′‑Deoxy‑3′‑fluoroinosine: 3′‑F, 3′‑deoxy, 6‑oxo; 6‑Thioinosine: 3′‑OH, 6‑thione; 3′‑Deoxyinosine: 3′‑deoxy, 6‑oxo |
| Quantified Difference | Unique combination of three modifications not found in any other commercial nucleoside (SciFinderⁿ substructure search, June 2025). |
| Conditions | CAS REGISTRY substructure search; commercial availability check via eMolecules, Molport, and ChemSpider. |
Why This Matters
For scientists designing covalent probes, metabolic stability assays, or orthogonal enzyme‑recognition studies, the absence of a relevant substitute forces procurement of the exact compound.
